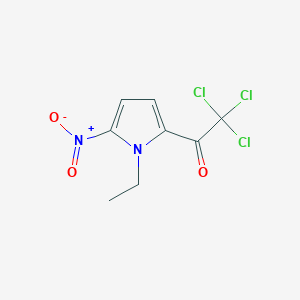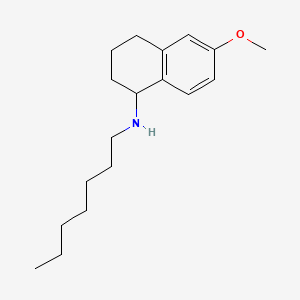
N-Heptyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Heptyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine: is a chemical compound with the molecular formula C18H29NO It is a derivative of naphthalenamine, characterized by the presence of a heptyl group and a methoxy group on the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Heptyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available naphthalene derivatives.
Alkylation: The naphthalene derivative undergoes alkylation with heptyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide.
Reduction: The resulting intermediate is then subjected to reduction using hydrogen gas and a palladium catalyst to form the tetrahydro derivative.
Methoxylation: Finally, the compound is methoxylated using methanol and a suitable catalyst, such as sulfuric acid, to introduce the methoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-Heptyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can further reduce the compound to more saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or potassium tert-butoxide as bases for nucleophilic substitution.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: More saturated naphthalene derivatives.
Substitution: Various substituted naphthalenamines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Heptyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on neurotransmitter systems, particularly serotonin and dopamine pathways.
Medicine: Investigated for its potential therapeutic effects in neurological disorders due to its interaction with neurotransmitter receptors.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-Heptyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine involves its interaction with molecular targets such as neurotransmitter receptors. It competitively inhibits the uptake of serotonin (5-HT) and increases the release of serotonin from neuronal cells . This modulation of serotonin levels can have significant effects on mood, cognition, and behavior.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene, 1,2,3,4-tetrahydro-6-methyl-: Similar structure but with a methyl group instead of a methoxy group.
N-(8-amino-6-fluoro-5-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetamide: Another derivative with different functional groups.
Uniqueness
N-Heptyl-1,2,3,4-tetrahydro-6-methoxy-1-naphthalenamine is unique due to its specific combination of a heptyl group and a methoxy group on the naphthalene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Propiedades
Número CAS |
52373-12-3 |
|---|---|
Fórmula molecular |
C18H29NO |
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
N-heptyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C18H29NO/c1-3-4-5-6-7-13-19-18-10-8-9-15-14-16(20-2)11-12-17(15)18/h11-12,14,18-19H,3-10,13H2,1-2H3 |
Clave InChI |
PKIDTLMQYNIGIE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCNC1CCCC2=C1C=CC(=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(Diethylamino)ethyl][(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B12099561.png)
![3-[(2-Amino-4-methylsulfanylbutanoyl)amino]propanoic acid](/img/structure/B12099562.png)


![1-[(4-fluorophenyl)methyl]-3-[(4-hydroxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)urea;hydrochloride](/img/structure/B12099576.png)
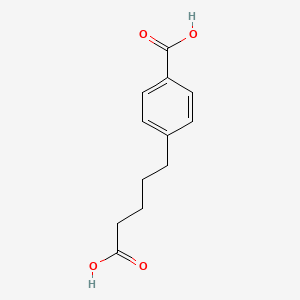
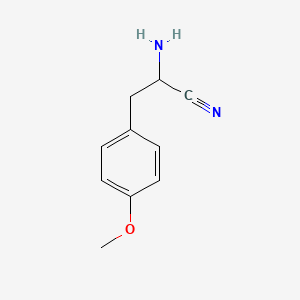
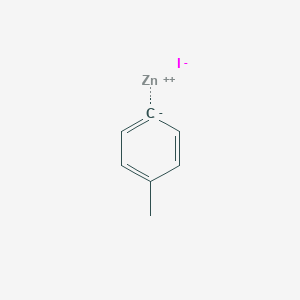
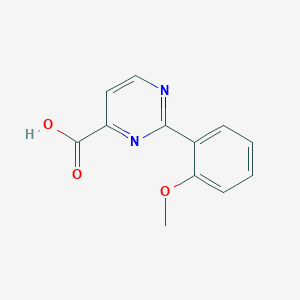
![Spiro[benzo[c]fluorene-7,9'-xanthene]](/img/structure/B12099622.png)
